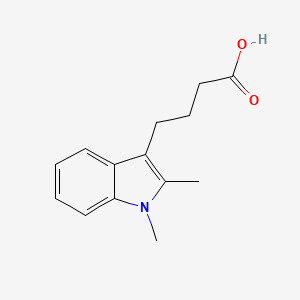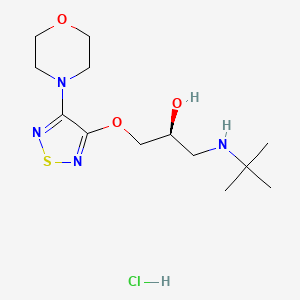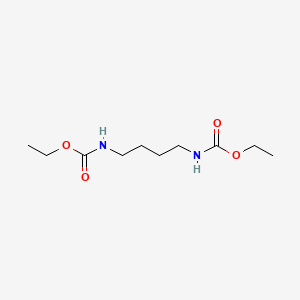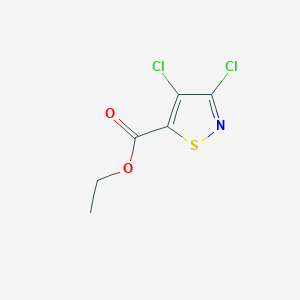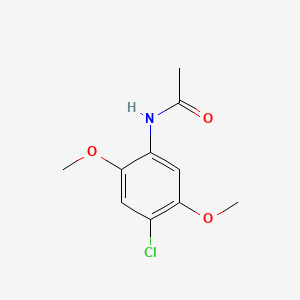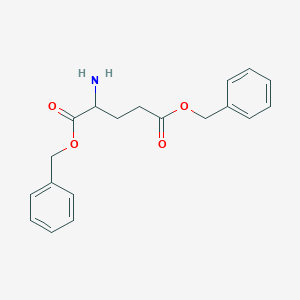
(2-Methyl-1h-indol-3-yl)methanol
Overview
Description
Scientific Research Applications
Ring-Methylation of Pyrrole and Indole
The process of ring-methylation using supercritical methanol, particularly for indole compounds, is significant in chemical synthesis. Research shows that indole can be selectively methylated at the C3 position to afford 3-methylindole, proceeding via (1H-indol-3-yl)methanol. This conversion is crucial in understanding the chemical properties and potential applications of compounds like (2-Methyl-1h-indol-3-yl)methanol in industrial and pharmaceutical chemistry (Kishida et al., 2010).
Calorimetric and Computational Studies
Another aspect of scientific research involves the calorimetric and computational study of (1H-Indol-n-yl)methanol compounds. These studies provide insights into the thermodynamic properties of such compounds, which are essential for their application in various chemical reactions and processes (Carvalho et al., 2019).
Methylation Reaction Catalysis
Studies have also focused on the catalysis of methylation reactions, like the methylation of indole in supercritical methanol. This research is pivotal in understanding how (2-Methyl-1h-indol-3-yl)methanol can be synthesized and utilized in various chemical processes (Kozhevnikov et al., 2012).
Synthesis and Application of Derivatives
Research on the synthesis of (1-Methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds highlights the potential applications of (2-Methyl-1h-indol-3-yl)methanol in synthesizing complex molecules, which could have implications in pharmaceuticals and organic chemistry (Ohta et al., 1987).
Iridium-Catalyzed Methylation
The iridium-catalyzed methylation of indoles using methanol as the methylating agent represents a direct route to 3-methyl-indoles, highlighting the practical applications of (2-Methyl-1h-indol-3-yl)methanol in organic synthesis (Chen et al., 2015).
Safety and Hazards
Future Directions
Indole derivatives, such as “(2-Methyl-1h-indol-3-yl)methanol”, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing novel indole derivatives and evaluating their biological activities .
properties
IUPAC Name |
(2-methyl-1H-indol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-9(6-12)8-4-2-3-5-10(8)11-7/h2-5,11-12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDLUBNSFVSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290238 | |
| Record name | (2-methyl-1h-indol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1h-indol-3-yl)methanol | |
CAS RN |
6967-71-1 | |
| Record name | NSC67603 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-methyl-1h-indol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






